5-Iodo-4-isopropyl-3-methylpyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Iodo-4-isopropyl-3-methylpyrazole is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry The structure of this compound includes a five-membered ring with two adjacent nitrogen atoms, an iodine atom at the 5th position, an isopropyl group at the 4th position, and a methyl group at the 3rd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-4-isopropyl-3-methylpyrazole typically involves the iodination of pyrazole derivatives. One common method is the iodination of 4-isopropyl-3-methylpyrazole using iodine or iodine monochloride in the presence of a suitable oxidizing agent. The reaction is usually carried out in a heterophase medium, such as a mixture of water and chloroform, with the addition of sulfuric acid to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar iodination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. The choice of solvents, temperature control, and purification methods are crucial factors in the industrial synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
5-Iodo-4-isopropyl-3-methylpyrazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents.
Cyclization Reactions: It can be used as a precursor in the synthesis of more complex heterocyclic compounds through cyclization reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 5-azido-4-isopropyl-3-methylpyrazole, while oxidation with potassium permanganate can produce this compound-1-oxide.
Scientific Research Applications
5-Iodo-4-isopropyl-3-methylpyrazole has several scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound can be used in studies to understand its biological activity and interactions with biomolecules.
Material Science: It is utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Agrochemistry: The compound can be explored for its potential use in agrochemicals, such as pesticides or herbicides.
Mechanism of Action
The mechanism of action of 5-Iodo-4-isopropyl-3-methylpyrazole involves its interaction with specific molecular targets. The iodine atom and the pyrazole ring play crucial roles in its reactivity and binding affinity. The compound can act as an inhibitor or modulator of enzymes, receptors, or other proteins, depending on its structure and substituents. The exact pathways and molecular targets involved can vary based on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Iodo-3-methylpyrazole: Similar structure but lacks the isopropyl group.
5-Iodo-3-methylpyrazole: Similar structure but lacks the isopropyl group.
4-Isopropyl-3-methylpyrazole: Similar structure but lacks the iodine atom.
Uniqueness
5-Iodo-4-isopropyl-3-methylpyrazole is unique due to the presence of both the iodine atom and the isopropyl group, which confer distinct chemical properties and reactivity
Properties
Molecular Formula |
C7H11IN2 |
---|---|
Molecular Weight |
250.08 g/mol |
IUPAC Name |
3-iodo-5-methyl-4-propan-2-yl-1H-pyrazole |
InChI |
InChI=1S/C7H11IN2/c1-4(2)6-5(3)9-10-7(6)8/h4H,1-3H3,(H,9,10) |
InChI Key |
OMMGGRWIICBAIB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1)I)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.